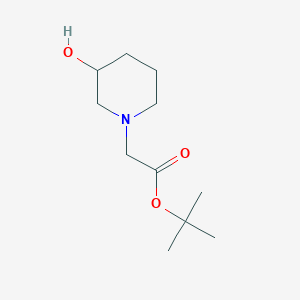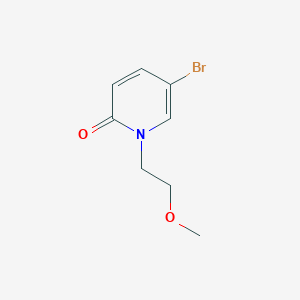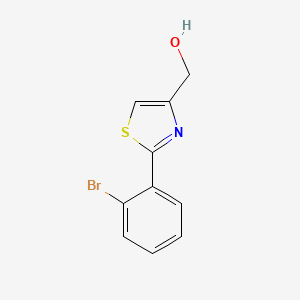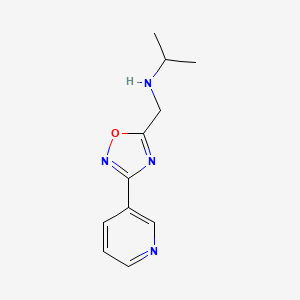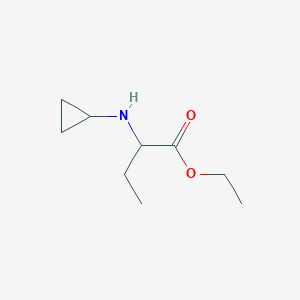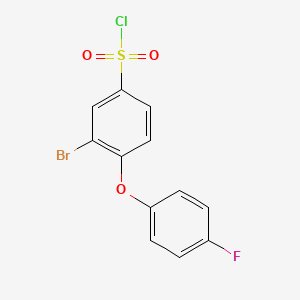
3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
“3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride” is a synthetic reactant used in a wide range of scientific experiments. It has a CAS Number of 1283859-52-8 . The molecular weight of this compound is 365.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-(4-fluorophenoxy)benzenesulfonyl chloride . The InChI code for this compound is1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)5-6-12(11)18-9-3-1-8(15)2-4-9/h1-7H . Physical And Chemical Properties Analysis
The compound is a powder and it is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
-
Organic Synthesis
- Summary of Application : 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride is used as a starting material for further organic transformations. Researchers might utilize it in reactions like substitution or coupling to create more complex molecules with desired properties.
- Methods of Application : The specific methods of application would depend on the type of reaction being performed. In general, this compound would be reacted with a suitable nucleophile in the presence of a base to perform a substitution reaction, or with a metal catalyst to perform a coupling reaction.
- Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds with the bromo, fluoro, and sulfonyl groups of the original compound potentially participating in the reactions.
-
- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which can be synthesized from 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride, are used as antibacterial drugs . They have also been found to have antitumor, antidiabetic, antiviral, and anti-cancer activities .
- Methods of Application : The compound is synthesized by an amidation reaction . Its structure is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .
- Results or Outcomes : The structure of the synthesized compound was confirmed by various spectroscopic techniques and X-ray diffraction . DFT calculations were also performed to further confirm the structure and analyze the electrostatic potential and the frontier molecular orbital of the molecule .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-(4-fluorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)5-6-12(11)18-9-3-1-8(15)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVQQOKLWSNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
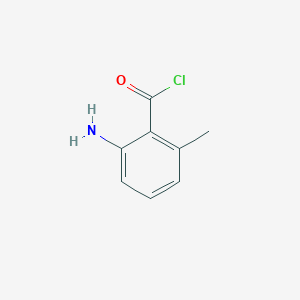
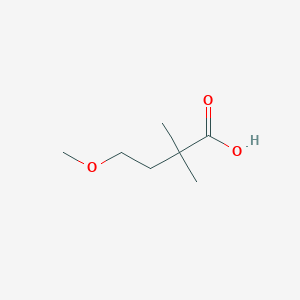
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
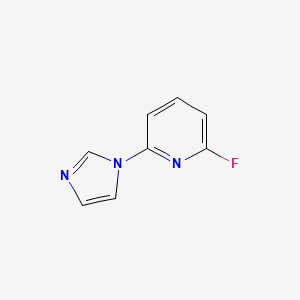
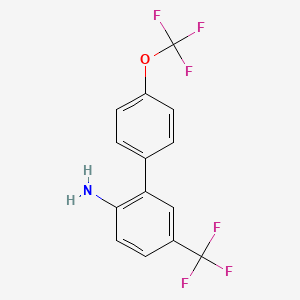
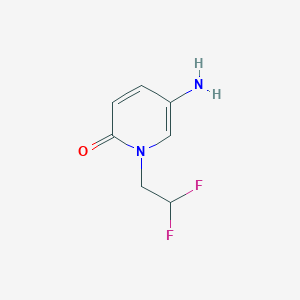
![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)
